This compound belongs to the class of benzothiophene derivatives, which are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The presence of fluorine and various heteroatoms in its structure enhances its potential as a therapeutic agent.
The synthesis of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves several key steps:
Key parameters in these reactions include temperature control, reaction time, and solvent choice, which significantly influence yield and purity.
The molecular formula for 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is , with a molecular weight of approximately 370.44 g/mol.
The InChI key for this compound is NHOBBHMDPBWEBH-UHFFFAOYSA-N, and its canonical SMILES representation is C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F, providing insight into its connectivity and functional groups.
The compound can participate in various chemical reactions due to its functional groups:
Key reaction conditions such as pH, temperature, and solvent type are critical for optimizing yields and minimizing side products during these transformations.
The mechanism of action for 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is primarily related to its interaction with biological targets:
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several promising applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0